Limonol
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Overview
Description
Limonol is a natural tetracyclic triterpenoid compound . It is usually derived from the plants of Rutaceae and Meliaceae, and can be isolated from many traditional Chinese medicines (TCM) and fruits .
Molecular Structure Analysis
The molecular formula of Limonol is C26H32O8 and its molecular weight is 472.53 . The position and group of the substituents of Limonol are key in affecting pharmacological activity and bioavailability .
Physical And Chemical Properties Analysis
Limonol is a white amorphous powder, slightly soluble in dichloromethane and easily soluble in methanol . The amount of both flavonoids and limonoids was higher in the Lemon product than in the Mixed Citrus one, as well as the TPC and the antioxidant activity .
Scientific Research Applications
Anticancer Properties : Limonol exhibits potential as an anticancer agent. Studies have shown it inhibits the development of certain tumors and has chemopreventive properties against various cancers (Miller et al., 2004); (Ejaz et al., 2006); (Poulose et al., 2006).
Cholesterol-Lowering Effects : Limonol has been suggested to have cholesterol-lowering capabilities, contributing to its potential in managing cardiovascular diseases (Manners, 2007).
Antiviral Properties : Research indicates that limonol possesses antiviral activities, potentially useful in combating various viral infections (Manners, 2007); (Vikram et al., 2010).
Antibacterial and Antifungal Activities : Limonol shows antibacterial and antifungal effects, making it a candidate for treating such infections (Tundis et al., 2014).
Insecticidal Properties : Its application in pest control is noted due to its insecticidal properties, which can be leveraged in agricultural practices (Klocke & Kubo, 1982).
Potential in Treating Malaria : Limonol has shown efficacy against malaria in both in vitro and in vivo studies, suggesting its potential as an anti-malarial agent (Pereira et al., 2014).
Bone Health Benefits : Studies indicate that limonol enhances osteoblastogenesis and may be beneficial in preventing bone loss, particularly in conditions like osteoporosis (Lee et al., 2016).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Future research directions include the mechanism of antioxidant activity of Limonol, how the concentration of Limonol affects pharmacological effects and toxicity, finding ways to reduce the toxicity of Limonol, and structural modification of Limonol—one of the key methods necessary to enhance pharmacological activity and bioavailability .
properties
IUPAC Name |
19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIURKZEANVFML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Limonol | |
CAS RN |
1258-86-2 |
Source
|
Record name | EPILIMONOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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